molecular formula C23H22N2O2 B2622778 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 852137-65-6

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2622778
CAS No.: 852137-65-6
M. Wt: 358.441
InChI Key: XMVQSXKSCOSGPA-UHFFFAOYSA-N
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Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic small molecule designed for research purposes, featuring a distinct molecular architecture that combines a 1,2-dimethylindole moiety with a naphthalenyloxyacetamide group. This structural profile suggests potential for investigation in multiple biochemical pathways. Researchers may find value in exploring its activity as a modulator of various enzyme and receptor targets. The indole scaffold is a common feature in compounds studied for antiviral applications; for instance, related 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have been identified as novel inhibitors of human respiratory syncytial virus (RSV) replication in vitro, functioning at stages such as membrane fusion and viral genome transcription . Additionally, the acetamide functional group is prevalent in many pharmacologically active compounds, including 2,2,2-tri-substituted acetamide derivatives that have been researched as glucokinase activators for the potential treatment of metabolic disorders like type 2 diabetes . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate care and conduct all necessary safety assessments before use.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16-11-20-12-17(7-10-22(20)25(16)2)14-24-23(26)15-27-21-9-8-18-5-3-4-6-19(18)13-21/h3-13H,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVQSXKSCOSGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. This compound combines an indole moiety with a naphthalene unit, linked through an acetamide functional group. The structural characteristics suggest promising pharmacological properties, making it a significant subject in medicinal chemistry.

Structural Overview

The molecular formula of this compound is C23H22N2O, and its molecular weight is approximately 358.44 g/mol. The presence of both indole and naphthalene rings enhances the lipophilicity of the compound, which may influence its biological interactions and therapeutic potential.

Structural Features

FeatureDescription
Indole MoietyKnown for diverse biological activities and drug development scaffolds.
Naphthalene UnitContributes to the compound's lipophilicity and potential receptor interactions.
Acetamide LinkageEnhances stability and solubility in biological systems.

Pharmacological Properties

Preliminary studies indicate that compounds with similar structures to this compound may exhibit significant biological activities , including:

  • Anti-inflammatory effects
  • Analgesic properties
  • Anticancer activity

The indole moiety is particularly noted for its involvement in various biological processes, making derivatives of indole attractive candidates for therapeutic applications in conditions such as depression and cancer.

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Initial studies may involve:

  • Receptor Binding Studies : To assess interaction with specific receptors.
  • Enzyme Inhibition Assays : To evaluate the inhibitory effects on relevant enzymes.
  • Cell Viability Tests : To determine cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

Research has highlighted the efficacy of similar compounds in various biological assays:

  • Anti-inflammatory Activity : Some derivatives have shown significant inhibition of nitric oxide production in LPS-induced models, suggesting potential use in inflammatory disorders.
  • Anticancer Potential : Compounds structurally related to this compound have been tested against multiple cancer cell lines, demonstrating cytotoxic effects through apoptosis induction.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
5-MethoxyindoleIndole core with methoxy groupKnown for neuroprotective effects
NaphthalenesulfonamideNaphthalene core with sulfonamideExhibits antibacterial properties
1-MethylindoleMethyl-substituted indoleInvolved in various metabolic pathways

This comparison illustrates how modifications to the indole or naphthalene moieties can lead to varied biological activities and applications.

Comparison with Similar Compounds

Key Observations :

  • Morpholinoethyl vs. In contrast, the indole-methyl group in the target compound may increase hydrophobicity, affecting membrane permeability and metabolic stability.
  • Triazole vs.

Cytotoxic Activity and Mechanism

  • N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Demonstrated potent cytotoxicity against HeLa cells (3.16 µM), with a mechanism likely involving DNA intercalation or topoisomerase inhibition, as seen in naphthalimide derivatives .
  • Triazole Derivatives (7c–7f) : Preliminary data suggest nitro-substituted analogs (7c, 7d) exhibit stronger cytotoxic effects than methoxy-substituted variants (7e, 7f), possibly due to nitro groups’ electron-withdrawing effects enhancing reactive oxygen species (ROS) generation .
  • Target Compound : The 1,2-dimethylindole group may confer enhanced affinity for indole-targeting receptors (e.g., serotonin or kinase receptors), though this remains speculative without direct evidence.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide?

The compound is synthesized via 1,3-dipolar cycloaddition reactions between azide and alkyne intermediates. Key steps include:

  • Alkyne preparation : Alkylation of naphthol derivatives (e.g., 2-naphthol) with propargyl bromide using K₂CO₃ in DMF, yielding (prop-2-yn-1-yloxy)naphthalene derivatives (83–93% yields) .
  • Azide synthesis : Chloroacetylation of substituted anilines followed by nucleophilic substitution with NaN₃ to form 2-azido-N-phenylacetamides .
  • Click chemistry : Copper-catalyzed cycloaddition between alkyne and azide intermediates in a tert-butanol/water solvent system, with characterization via ¹H/¹³C-NMR, HRMS, and IR .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C-NMR identify proton environments and carbon frameworks, such as the indole methyl groups (δ 2.2–2.4 ppm) and naphthyloxy protons (δ 7.2–8.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ calculated vs. observed values within 0.001 Da) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the acetamide backbone) .

Q. How is the initial biological activity of this compound assessed in anticancer research?

  • In vitro cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays to measure IC₅₀ values .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to evaluate pro-apoptotic effects linked to Bcl-2/Mcl-1 inhibition .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity and selectivity?

  • Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) on the indole or naphthyl rings enhance binding to anti-apoptotic proteins (Bcl-2/Mcl-1) but may reduce metabolic stability .
  • Amide side-chain optimization : Polar groups (e.g., pyridinyl, fluorophenyl) improve solubility and COX-2 selectivity, as shown in analogs with <10 nM IC₅₀ .
  • Triazole incorporation : 1,2,3-triazole linkers (from click chemistry) enhance rigidity and pharmacokinetic properties .

Q. What strategies are used to predict and improve metabolic stability?

  • In silico tools : MetaSite predicts metabolic soft spots (e.g., O-demethylation on indole or hydroxylation on naphthyl) .
  • Structural modifications : Fluorination of aromatic rings or replacing labile methoxy groups with stable substituents reduces CYP3A4/2D6-mediated oxidation, improving microsomal half-life (e.g., from 15 min to >2 hr) .
  • In vitro validation : Human/rat liver microsome assays quantify metabolite formation via LC-MS/MS .

Q. How can contradictory data in biological activity be resolved?

  • Comparative assays : Re-evaluate activity under standardized conditions (e.g., ATP levels, serum content) to control for assay variability .
  • Target engagement studies : Surface plasmon resonance (SPR) or thermal shift assays confirm direct binding to Bcl-2/Mcl-1 or off-targets .
  • Computational modeling : Molecular dynamics simulations refine docking poses to explain differential activity across cell lines .

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